1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Heterocyclic Compounds for Analgesic and Anti-inflammatory Applications : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) reported on the synthesis of novel heterocyclic compounds, including those related to 1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide. These compounds were evaluated for their cyclooxygenase inhibitory, analgesic, and anti-inflammatory activities, showing promising results in these areas (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Studies : Patel and Agravat (2009) synthesized new pyridine derivatives, including those structurally related to the compound . These derivatives demonstrated considerable antibacterial activity, highlighting the compound's potential in antimicrobial applications (Patel & Agravat, 2009).
Evaluation as Anticancer Agents : Research by Rehman et al. (2018) involved synthesizing propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, with an aim to evaluate their potential as anticancer agents. The study reported encouraging results, suggesting the possible use of these compounds, including those related to our compound of interest, in cancer treatment (Rehman et al., 2018).
PET Imaging Applications : Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides, including derivatives of the compound , for positron emission tomography (PET) imaging of human CCR8. This research signifies the compound's potential in diagnostic imaging and nuclear medicine (Wang et al., 2008).
Molecular Structure Analysis
- Crystal Structure and Conformation Studies : Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of solvated derivatives similar to our compound. The study provided insights into the molecular structure, which could be vital for understanding the compound's biological interactions (Banerjee et al., 2002).
Anticonvulsant and Other Pharmacological Activities
Anticonvulsant Agents : Farag et al. (2012) synthesized azoles incorporating a sulfonamide moiety, demonstrating significant anticonvulsive effects. Compounds structurally related to the compound showed promise in treating convulsions (Farag et al., 2012).
Serotonin Receptor Agonists : Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, including those structurally similar to our compound, showed potential in enhancing gastrointestinal motility, indicating their utility in digestive disorders (Sonda et al., 2004).
Anticancer Evaluation : Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles. Compounds with a piperazine substituent demonstrated effective anticancer properties, suggesting the relevance of compounds structurally related to the compound of interest in cancer treatment (Turov, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-3-8-18-19(13-14)29-21(22-18)23-20(25)15-9-11-24(12-10-15)30(26,27)17-6-4-16(28-2)5-7-17/h3-8,13,15H,9-12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGCXNCLPOGRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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